Atorvastatin Impurity 15
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Overview
Description
Atorvastatin Impurity 15 is a byproduct formed during the synthesis of atorvastatin, a widely prescribed medication for managing hypercholesterolemia and reducing the risk of cardiovascular events . The presence of impurities in pharmaceutical formulations can pose significant concerns for patient safety, as they may possess toxicological or pharmacological properties that could compromise the safety and efficacy of the final drug product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin and its impurities involves multiple steps, including esterification, hydrolysis, and cyclization reactions . The preparation of Atorvastatin Impurity 15 typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of atorvastatin and its impurities is carried out using high-performance liquid chromatography (HPLC) methods to ensure the purity and quality of the final product . The use of advanced chromatographic techniques allows for the efficient separation and quantification of impurities, including this compound .
Chemical Reactions Analysis
Types of Reactions: Atorvastatin Impurity 15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for understanding the stability and behavior of the compound under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, acetonitrile, tetrahydrofuran, monobasic ammonium phosphate, and ammonium hydroxide . These reagents are typically used under specific conditions to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include various degradation products and intermediates that are essential for understanding the compound’s behavior and stability .
Scientific Research Applications
Atorvastatin Impurity 15 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In pharmaceutical research, it is used to study the stability and degradation pathways of atorvastatin, which is crucial for ensuring the safety and efficacy of the medication . Additionally, the compound is used in analytical chemistry to develop and validate methods for impurity analysis .
Mechanism of Action
The mechanism of action of Atorvastatin Impurity 15 is closely related to that of atorvastatin, which is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase . This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, atorvastatin and its impurities reduce the production of cholesterol in the liver .
Comparison with Similar Compounds
Atorvastatin Impurity 15 can be compared with other impurities formed during the synthesis of atorvastatin, such as atorvastatin amide, atorvastatin methyl ester, and atorvastatin lactone . Each of these impurities has unique chemical properties and behaviors that are essential for understanding the overall stability and efficacy of atorvastatin . The uniqueness of this compound lies in its specific chemical structure and the conditions under which it is formed .
Properties
CAS No. |
693793-42-9 |
---|---|
Molecular Formula |
C33H33F2N2O5 |
Molecular Weight |
575.64 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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